![molecular formula C27H36N4O5 B14485404 (E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one CAS No. 66662-69-9](/img/structure/B14485404.png)
(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[3,2-c][1,5]benzodiazepine core, followed by the introduction of the diethylamino propyl group and the (E)-but-2-enedioic acid moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to enhance the overall efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one include other pyrido[3,2-c][1,5]benzodiazepine derivatives, as well as compounds with similar functional groups, such as diethylamino propyl or (E)-but-2-enedioic acid moieties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the pyrido[3,2-c][1,5]benzodiazepine core, along with the diethylamino propyl and (E)-but-2-enedioic acid moieties, provides a versatile platform for chemical modifications and the development of new derivatives with tailored properties.
Propriétés
Numéro CAS |
66662-69-9 |
|---|---|
Formule moléculaire |
C27H36N4O5 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C23H32N4O.C4H4O4/c1-7-26(8-2)12-9-13-27-21-15-17(4)16(3)14-20(21)25(6)23(28)19-11-10-18(5)24-22(19)27;5-3(6)1-2-4(7)8/h10-11,14-15H,7-9,12-13H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
URDKGAQYTJMZFU-WLHGVMLRSA-N |
SMILES isomérique |
CCN(CC)CCCN1C2=C(C=C(C(=C2)C)C)N(C(=O)C3=C1N=C(C=C3)C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCN(CC)CCCN1C2=C(C=C(C(=C2)C)C)N(C(=O)C3=C1N=C(C=C3)C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



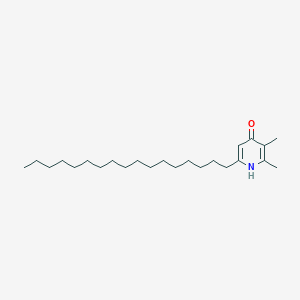
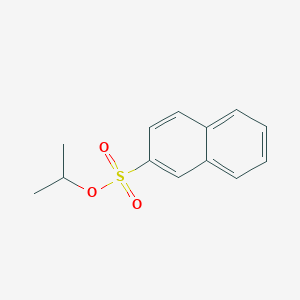

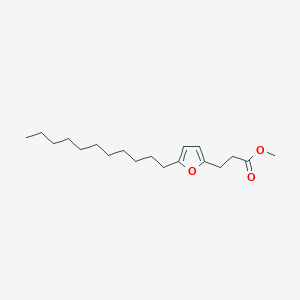
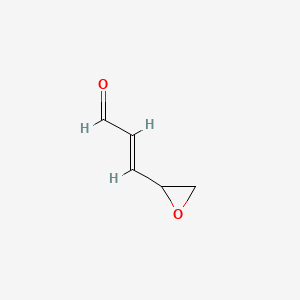
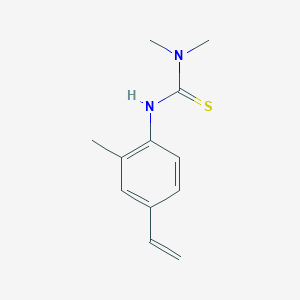
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)

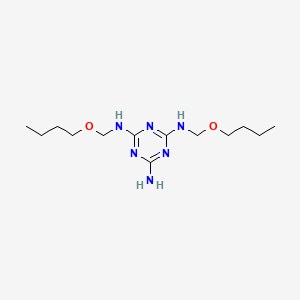
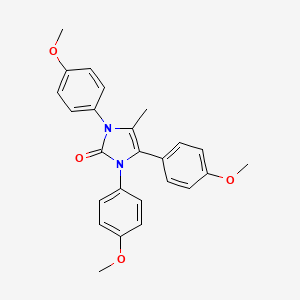
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

